Disperse orange 69
CAS No.: 147516-19-6
Cat. No.: VC0234767
Molecular Formula: C9H11N3O2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 147516-19-6 |
---|---|
Molecular Formula | C9H11N3O2 |
Molecular Weight | 0 |
Introduction
Chemical Identity and Structure
Disperse Orange 1, also known as 4-anilino-4'-nitroazobenzene, is an azo dye with the molecular formula C₁₈H₁₄N₄O₂ and a molecular weight of 318.33 g/mol . Its CAS registry number is 2581-69-3, and it is identified in the Color Index as C.I. 11080 . The compound features two benzene rings connected by an azo group (-N=N-), with a nitro group and an anilino group at para positions of the respective rings .
Key Identifiers and Nomenclature
Property | Value |
---|---|
IUPAC Name | 4-[(4-nitrophenyl)diazenyl]-N-phenylaniline |
CAS Number | 2581-69-3 |
EC Number | 219-954-6 |
Molecular Formula | C₁₈H₁₄N₄O₂ |
Molecular Weight | 318.33 g/mol |
Color Index | 11080 |
InChI Key | YFVXLROHJBSEDW-UHFFFAOYSA-N |
Physical and Chemical Properties
Disperse Orange 1 is characterized by its distinct orange-red color and specific physical properties that make it suitable for various applications. Commercial preparations typically contain approximately 15-25% dye content by weight, with the remainder comprising dispersing agents, surfactants, and salts such as NaCl .
Physical Characteristics
Property | Value |
---|---|
Physical State | Brownish powder |
Melting Point | 160°C |
Boiling Point | 535°C at 760 mmHg |
Density | 1.24 g/cm³ |
Flash Point | 277.4°C |
Solubility | Soluble in most organic solvents; insoluble in water |
Lambda max | 483 nm |
Mechanism of Action
Disperse Orange 1 exhibits unique photochemical and biochemical properties that make it valuable for both industrial applications and scientific research.
Photochemical Properties
One of the most significant features of DO1 is its photoisomerization effect. The compound can exist in trans-4A4N and cis-4A4N conformational states, and undergoes isomerization during photo relaxation, making it particularly useful in flash photolysis experiments . This property allows researchers to study dynamic changes in molecular configuration triggered by light exposure.
Biochemical Interactions
Remarkably, Disperse Orange 1 has been identified as an anti-amyloid agent. Studies indicate that it can potently delay both seeded and non-seeded Aβ42 polymerization at substoichiometric concentrations, thereby disrupting preformed fibrillar assemblies of synthetic Aβ42 peptides . This activity suggests potential relevance to neurodegenerative disease research, particularly in the context of Alzheimer's disease, where amyloid plaque formation is a key pathological feature.
Synthesis and Production Methods
The production of Disperse Orange 1 involves specific chemical reactions and processes that yield the azo dye structure.
Synthetic Routes
The synthesis of Disperse Orange 1 typically follows a diazotization pathway involving the following steps:
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Diazotization of 4-nitroaniline using sodium nitrite and hydrochloric acid to form a diazonium salt
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Coupling of the diazonium salt with N-phenylaniline in an alkaline medium
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Purification processes such as recrystallization
Industrial production of this compound employs continuous flow reactors to ensure consistent quality and yield, with advanced purification techniques essential for obtaining high-purity product.
Applications and Uses
Disperse Orange 1 has found applications across multiple industries and research fields, leveraging its coloration properties and unique molecular behavior.
Textile Industry Applications
As an azo disperse dye, Disperse Orange 1 is primarily used for coloring synthetic fibers. It is suitable for dyeing:
The dye is particularly valued for its ability to produce vibrant orange-red hues in synthetic textiles.
Scientific Research Applications
Beyond its industrial uses, Disperse Orange 1 serves important functions in scientific research:
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Flash photolysis experiments due to its isomerization properties
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Studies on amyloid formation and inhibition
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Investigations into azo dye degradation mechanisms
Performance Characteristics
The effectiveness of Disperse Orange 1 as a dye depends on its fastness properties, which determine how well the color resists various conditions.
Fastness Properties
Test Parameter | Rating (ISO Standard) |
---|---|
Ironing Fastness (Fading) | 4-5 |
Ironing Fastness (Stain) | 3 |
Light Fastness | 5 |
Perspiration Fastness (Fading) | 5 |
Perspiration Fastness (Stain) | 4-5 |
Washing Fastness (Fading) | 4-5 |
Washing Fastness (Stain) | 4-5 |
These ratings indicate generally good performance across various conditions, with particularly high resistance to light and perspiration .
Recent Developments and Research Directions
Recent research has expanded our understanding of Disperse Orange 1 beyond its traditional applications as a textile dye.
Anti-Amyloid Research
The discovery that Disperse Orange 1 can delay Aβ42 polymerization has opened new avenues for research into potential therapeutic applications for neurodegenerative diseases. This anti-amyloid activity occurs at substoichiometric concentrations, suggesting high potency in disrupting amyloid formation .
Environmental Degradation Studies
With increasing focus on environmental impacts of synthetic dyes, research into the degradation pathways of Disperse Orange 1 has gained importance. Studies have investigated biodegradation mechanisms, particularly using white rot fungi like Pleurotus ostreatus, with analysis of degradation products using UV-visible spectrophotometric and high-performance liquid chromatographic techniques .
Comparison with Related Compounds
Understanding how Disperse Orange 1 compares to similar dyes provides valuable context for its applications and properties.
Disperse Orange 1 vs. Disperse Orange 3
While both are azo dyes, these compounds differ in several important aspects:
Property | Disperse Orange 1 | Disperse Orange 3 |
---|---|---|
Molecular Formula | C₁₈H₁₄N₄O₂ | C₁₂H₁₀N₄O₂ |
Molecular Weight | 318.33 g/mol | 242.23 g/mol |
Structure | Contains diphenylamine group | Contains single aniline group |
CAS Number | 2581-69-3 | 730-40-5 |
Melting Point | 160°C | ~200°C (dec.) |
Color Index | 11080 | 11005 |
The structural differences between these compounds result in different coloration properties and chemical behaviors .
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